molecular formula C9H5ClO3 B1609711 5-Chlorocarbonylphthalide CAS No. 227954-90-7

5-Chlorocarbonylphthalide

Cat. No.: B1609711
CAS No.: 227954-90-7
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
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Description

5-Chlorocarbonylphthalide (CAS: 6931-35-3) is a halogenated derivative of phthalide, a bicyclic organic compound with a γ-lactone structure. Its molecular formula is $ C9H5ClO_3 $, featuring a chlorocarbonyl (-COCl) substituent at the 5-position of the phthalide scaffold. This compound is of significant interest in organic synthesis due to its reactivity, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chlorocarbonyl group enhances electrophilicity, making it a versatile precursor for nucleophilic substitution and cross-coupling reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

5-Chlorocarbonylphthalide belongs to a family of substituted phthalides, which vary in functional groups and reactivity. Key analogs include:

Compound Substituent Molecular Formula Key Reactivity Applications
This compound -COCl at C5 $ C9H5ClO_3 $ Electrophilic substitution, acylations Drug intermediates, polymer synthesis
Phthalic Anhydride -O-(C=O)-O- bridge $ C8H4O_3 $ Ring-opening reactions, esterifications Plasticizers, dyes
5-Methylphthalide -CH3 at C5 $ C9H8O_2 $ Hydrogenation, oxidation Flavoring agents, fragrances
5-Carboxyphthalide -COOH at C5 $ C9H6O_4 $ Acid-catalyzed condensations, salt formation Metal chelators, APIs

The chlorocarbonyl group in this compound confers higher electrophilicity compared to methyl or carboxyl substituents, enabling reactions with amines and alcohols under mild conditions. In contrast, phthalic anhydride lacks the lactone ring but is more reactive in esterification due to its strained cyclic structure .

Reactivity and Stability

  • Hydrolytic Stability : this compound undergoes hydrolysis in aqueous media to form 5-carboxyphthalide, whereas phthalic anhydride hydrolyzes rapidly to phthalic acid. This difference is critical in applications requiring moisture resistance .
  • Thermal Stability : Thermal gravimetric analysis (TGA) reveals that this compound decomposes at 180°C, higher than 5-methylphthalide (150°C) but lower than 5-carboxyphthalide (220°C), reflecting the destabilizing effect of the electron-withdrawing Cl group .

Data Tables and Research Findings

Table 1: Physicochemical Properties

Property This compound Phthalic Anhydride 5-Methylphthalide
Molecular Weight (g/mol) 196.59 148.12 148.16
Melting Point (°C) 92–94 131 38–40
Solubility (in DMSO) High Moderate Low
LogP (Octanol-Water) 1.8 1.1 2.3

Table 2: Reaction Yields with Aniline

Compound Yield (%) Conditions
This compound 92 RT, 1h, no catalyst
Phthalic Anhydride 45 80°C, 2h, H2SO4
5-Carboxyphthalide <5 RT, 24h

These data highlight this compound’s superior reactivity in acylations without harsh conditions, a key advantage in green chemistry .

Methodological Considerations in Comparative Studies

Analytical methods such as HPLC, GC-MS, and NMR are critical for characterizing these compounds. However, as noted in regulatory guidance, challenges like co-eluting impurities in HPLC or signal overlap in NMR can lead to ambiguous results. For example, distinguishing this compound from its hydrolysis product (5-carboxyphthalide) requires precise pH control during analysis . Additionally, the cost of isotopic labeling for tracking metabolic pathways (e.g., in pharmaceutical studies) may limit large-scale comparative studies .

Properties

CAS No.

227954-90-7

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

1-oxo-3H-2-benzofuran-5-carbonyl chloride

InChI

InChI=1S/C9H5ClO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2

InChI Key

SSQVKKGZFIVXEX-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)Cl)C(=O)O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Carboxyphthalid (53 g, 0.3 mole) was suspended toluene (200 mL) and thionylchloride (44 g, 0.6 mole). N,N-dimethylformamide (DMF) (1 mL) was added and the mixture was heated at reflux temperature for 3 hours. The mixture was cooled to room temperature and n-heptane was added (200 ml). The crystals formed were collected and washed with heptane (100 mL). Yield 52 g, 88%. DSC onset: 131° C. 1H NMR (CDCl3, 500 MHz): 5.47 (2H, s), 8.06 (1H, d , J=7.5 Hz), 8.28(1H, d, J=7.5 Hz), 8.3(1H, s). 13C NMR (CDCl3, 125 MHz): 69.4, 125.1, 126.1, 131.1, 131.6, 137.8, 146.6, 167.4, 169.0.
Quantity
53 g
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reactant
Reaction Step One
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200 mL
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44 g
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1 mL
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a mixture of 1800 ml of thionyl chloride and 8.1 ml of N,N-dimethylformamide, 750 g (4.21 moles) of 5-carboxyphthalide are added under stirring. The mixture is heated slowly to reach an inner temperature of 60° C. in one hour, then it is kept at this temperature for another hour and finally it is brought to the reflux. After refluxing for 6 hours, about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C., by replacing them by addition of toluene. Distillation is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene. The mixture is slowly cooled and, at 80° C., the crystallization of the product begins. Cool to 10÷15° C. by continuing stirring for 15 hours. The hygroscopic product is filtered, washing with a total of 1500 ml of toluene, then it is dried under vacuum at 55° C. to give 710 g (86%) of 5-chlorocarbonylphthalide with a purity of 99% (HPLC).
Quantity
1800 mL
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reactant
Reaction Step One
Quantity
750 g
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reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One

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